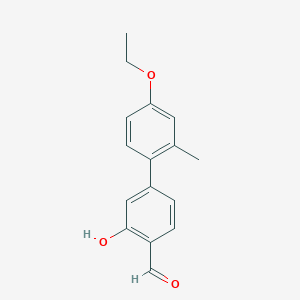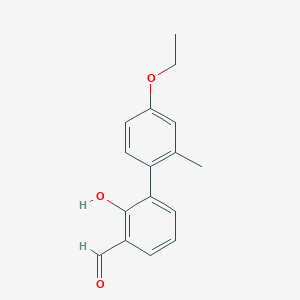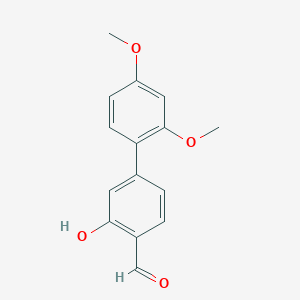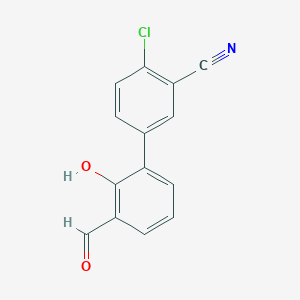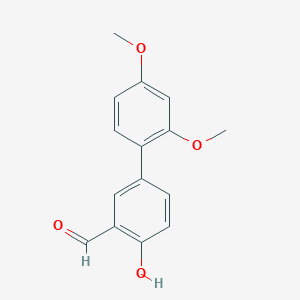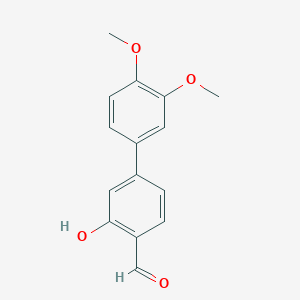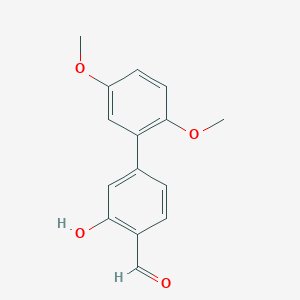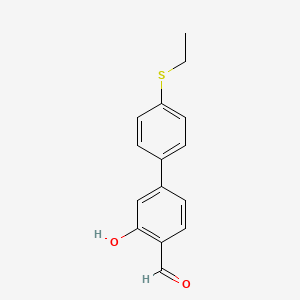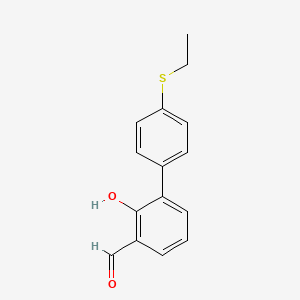
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2F-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a white, off-white, or pale yellow crystalline powder with a melting point of 178-180°C and a boiling point of 233-235°C. 6-DFP-2F-95 is soluble in ethanol, chloroform, and methanol, but insoluble in water. It is a derivative of the compound 2,5-dimethoxyphenol and is used in the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and drug development. It is often used as a starting material for the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% has several advantages and limitations for lab experiments. The main advantage of using this compound is its high purity (95%) and its ability to react quickly with other compounds. It is also relatively inexpensive, making it an attractive choice for research and development. The main limitation of using 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The future directions for 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are numerous. It could be used in the development of new pharmaceuticals, cosmetics, and agrochemicals. It could also be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, it could be used in the development of new methods for the synthesis of various compounds. Finally, it could be used in the development of new methods for the removal of potentially harmful compounds from the environment.
Synthesemethoden
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by a reaction between 2,5-dimethoxyphenol and a formylating agent such as formic acid or formaldehyde. The reaction is carried out in an inert atmosphere at temperatures ranging from 50-100°C. The reaction is usually completed within 2-3 hours and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258614-14-0 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

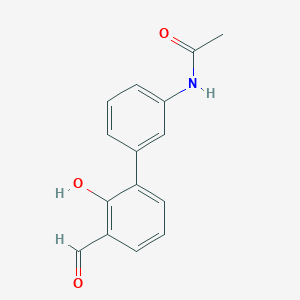
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

